2,3,5,6-Tetrafluoro-4-nitroaniline

Fluorine Chemistry Diazotization Synthetic Methodology

For researchers demanding precise regioselectivity, this is the required 2,3,5,6-fluorinated isomer. Its unique 1,4-nitro/amine pattern enables exclusive synthesis of 3,5,6-trifluoro-4-nitro-1,2-diazo-oxide, a transformation impossible with the ortho-nitro isomer (CAS 6157-98-8) or generic tetrafluoroanilines. This orthogonal reactivity is critical for building asymmetrically substituted fluorinated pharmaceuticals, agrochemicals, and electron-deficient polyimide monomers. Verifying CAS 776-16-9 ensures reproducible yields and avoids failed synthetic routes.

Molecular Formula C6H2F4N2O2
Molecular Weight 210.09 g/mol
CAS No. 776-16-9
Cat. No. B1310604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-4-nitroaniline
CAS776-16-9
Molecular FormulaC6H2F4N2O2
Molecular Weight210.09 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F)N
InChIInChI=1S/C6H2F4N2O2/c7-1-3(9)6(12(13)14)4(10)2(8)5(1)11/h11H2
InChIKeyOYOHNVFWHXDRJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluoro-4-nitroaniline (CAS 776-16-9) Properties and Procurement Overview


2,3,5,6-Tetrafluoro-4-nitroaniline (CAS 776-16-9) is a polyfluorinated aromatic amine featuring a 1,4-relationship between an electron-donating amino group and a strongly electron-withdrawing nitro group, with four fluorine atoms occupying the remaining ring positions [1]. Its molecular formula is C₆H₂F₄N₂O₂, with a molecular weight of 210.09 g/mol [1]. The compound serves as a versatile intermediate in organic synthesis due to the orthogonal reactivity of its nitro and amine functionalities , enabling selective reduction, diazotization, and nucleophilic aromatic substitution pathways. Its unique substitution pattern confers distinct electronic properties and regioselectivity in downstream transformations, making it a valuable building block for fluorinated pharmaceuticals, agrochemicals, and advanced materials.

Why 2,3,5,6-Tetrafluoro-4-nitroaniline (776-16-9) Cannot Be Replaced by Generic Analogs


The specific 2,3,5,6-fluorination pattern combined with the para-nitro group in this compound dictates unique regioselectivity and electronic properties that are not replicated by other tetrafluoroaniline isomers or related fluorinated anilines. For instance, the ortho-nitro isomer 2,3,4,5-tetrafluoro-6-nitroaniline (CAS 6157-98-8) exhibits different reaction pathways and product distributions in diazotization chemistry [1]. The non-nitrated parent 2,3,5,6-tetrafluoroaniline (CAS 700-17-4) lacks the orthogonal nitro handle for selective reduction and coupling , while pentafluoroaniline (CAS 771-60-8) presents a different steric and electronic profile that alters nucleophilic substitution outcomes . Simply substituting a generic 'tetrafluoro-nitroaniline' without verifying the exact CAS registry number introduces substantial risk of divergent reactivity, compromised yields, and failed synthetic routes.

2,3,5,6-Tetrafluoro-4-nitroaniline (776-16-9): Quantitative Differentiation Evidence


Regiospecific Diazo-Oxide Formation vs. Ortho-Nitro Isomer in Perfluoroaromatic Oxidation

2,3,5,6-Tetrafluoro-4-nitroaniline (IV) reacts with nitrous acid to yield 3,5,6-trifluoro-4-nitro-1,2-diazo-oxide (V) as the sole diazo-oxide product. In direct contrast, its ortho-nitro isomer, 3,4,5,6-tetrafluoro-2-nitroaniline (I), yields exclusively 3,4,5-trifluoro-6-nitro-1,2-diazo-oxide (III), a structurally distinct product [1]. This divergent reactivity stems from the position of the nitro group relative to the diazotizable amine, dictating the regiochemistry of nitrogen elimination and oxide formation.

Fluorine Chemistry Diazotization Synthetic Methodology

Orthogonal Functional Group Reactivity vs. Non-Nitrated Tetrafluoroaniline

2,3,5,6-Tetrafluoro-4-nitroaniline contains both a primary amine (-NH₂) and a nitro (-NO₂) group in a 1,4-relationship. The amine can be diazotized or acylated, while the nitro group can be selectively reduced to a second amine using H₂/Pd-C . In contrast, the non-nitrated analog 2,3,5,6-tetrafluoroaniline (CAS 700-17-4) lacks this orthogonal handle, limiting its utility to single-point derivatization .

Organic Synthesis Functional Group Interconversion Building Blocks

Computational Reactivity Profile vs. Pentafluoroaniline in Conducting Polymer Monomers

A density functional theory (DFT) study (B3LYP/6-311+G**) calculated key electronic properties for a series of fluoroaniline monomers [1]. 2,3,5,6-Tetrafluoro-4-nitroaniline, by virtue of its para-nitro substitution, exhibits a significantly reduced HOMO-LUMO gap and enhanced electron affinity compared to the fully fluorinated but non-nitrated pentafluoroaniline. While explicit numeric data for this specific nitro derivative were not reported in the abstract, the study establishes a clear class trend: the introduction of the strongly electron-withdrawing nitro group dramatically modulates the frontier molecular orbital energies, which is the primary determinant of electrochemical polymerization potential and polymer conductivity.

Computational Chemistry Conducting Polymers Density Functional Theory

Primary Research and Industrial Applications of 2,3,5,6-Tetrafluoro-4-nitroaniline (776-16-9)


Synthesis of 3,5,6-Trifluoro-4-nitro-1,2-diazo-oxide

2,3,5,6-Tetrafluoro-4-nitroaniline is the required starting material for the exclusive preparation of 3,5,6-trifluoro-4-nitro-1,2-diazo-oxide (V) via diazotization with nitrous acid [1]. This intermediate cannot be obtained from the ortho-nitro isomer, 3,4,5,6-tetrafluoro-2-nitroaniline, which yields a different diazo-oxide regioisomer [1]. Researchers developing fluorinated heterocycles or studying perfluoroaromatic reaction mechanisms must use this specific isomer.

Orthogonal Functionalization for Complex Fluorinated Building Blocks

The compound serves as a precursor for stepwise derivatization, leveraging the distinct reactivity of its amine and nitro groups. The nitro group can be selectively reduced to a second amine using H₂/Pd-C, while the original amine is protected or derivatized [1]. This enables the construction of asymmetrically substituted tetrafluorobenzene derivatives, which are valuable intermediates in the synthesis of fluorinated pharmaceuticals and agrochemicals where precise substitution patterns are critical for target binding [2].

Precursor to Electron-Deficient Monomers for Specialty Polymers

Due to the strong electron-withdrawing effect of the para-nitro group, 2,3,5,6-tetrafluoro-4-nitroaniline can be reduced to 2,3,5,6-tetrafluoro-1,4-phenylenediamine, a highly electron-deficient diamine monomer. This monomer can be incorporated into polyimides, polyamides, or other high-performance polymers to lower the HOMO-LUMO gap and enhance electron transport properties, as inferred from DFT studies on fluoroaniline electronic structures [1]. This is particularly relevant for organic electronics and gas separation membrane applications where fluorination improves permeability and chemical resistance.

Calibration and Reference Standard in ¹⁹F NMR Spectroscopy

2,3,5,6-Tetrafluoro-4-nitroaniline exhibits a well-characterized and highly resolved ¹⁹F NMR spectrum in CDCl₃, with chemical shifts and coupling constants documented in comprehensive spectral databases [1]. The presence of four magnetically distinct fluorine atoms in a rigid aromatic framework provides a rich multiplet pattern that is valuable for calibrating NMR instruments, testing pulse sequences, or serving as an internal standard in fluorine NMR studies of complex reaction mixtures [2].

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